N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c26-22(17-11-10-15-6-4-5-7-16(15)12-17)23-21-19-13-29(27,28)14-20(19)24-25(21)18-8-2-1-3-9-18/h1-12H,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKDUQZLVHMPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide typically involves a multi-step process. One common synthetic route includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scaling up the laboratory synthesis process to an industrial scale would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the thienopyrazole or naphthamide moieties.
Scientific Research Applications
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antileishmanial and antimalarial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Material Science: The compound’s properties make it suitable for use in organic electronics and catalysis.
Biological Research: Its ability to inhibit specific enzymes and pathways makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects such as the inhibition of parasite growth in antileishmanial and antimalarial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The primary structural analogs of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide are derivatives with variations in the amide substituent. A key comparator is N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide, which replaces the naphthyl group with a phenylacetamide moiety . Below, we dissect the differences and their implications:
Structural Differences
| Feature | Target Compound (2-naphthamide) | Analog (2-phenylacetamide) |
|---|---|---|
| Amide Substituent | Bulky naphthyl group | Smaller phenyl group |
| Molecular Weight | Higher (due to naphthyl) | Lower |
| Aromatic Surface | Extended π-system | Limited π-system |
| Hydrogen Bonding | Potential for stronger CH-π interactions | Weaker CH-π interactions |
The naphthyl group introduces steric bulk and enhances aromatic stacking capabilities, which could improve crystallinity or binding affinity in biological targets. In contrast, the phenylacetamide analog’s smaller substituent may increase solubility but reduce thermal stability .
Crystallographic and Hydrogen-Bonding Analysis
Both compounds likely exhibit distinct hydrogen-bonding networks due to their substituents. Graph set analysis (as per Etter’s formalism) would reveal differences in motifs such as R₂²(8) (cyclic dimers) or C(4) (chains), influenced by the naphthyl group’s ability to engage in CH-π interactions . For example:
- The target compound’s naphthyl moiety may form additional van der Waals contacts or π-stacking, stabilizing its crystal lattice.
- The phenylacetamide analog might rely more on classical N–H···O hydrogen bonds due to reduced steric hindrance.
Crystallographic refinement using SHELXL and visualization via ORTEP-3 would highlight these differences in bond lengths and angles, particularly in the sulfone and amide regions.
Research Findings and Methodological Considerations
For instance:
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on current research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a dioxido group and a naphthamide moiety. Its molecular formula is , with a molecular weight of approximately 367.42 g/mol. The presence of the dioxido group enhances its stability and reactivity, allowing for various interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.42 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Cyclization : Formation of the thieno[3,4-c]pyrazole core.
- Functionalization : Introduction of the naphthamide group through various chemical reactions.
Specific reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through interactions with specific molecular targets involved in tumor growth.
- Antimicrobial Effects : Initial findings suggest efficacy against various microbial strains.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors that are pivotal in inflammation and cancer progression. Ongoing research aims to elucidate these pathways further.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the thieno[3,4-c]pyrazole family. For instance:
-
Study on Anti-inflammatory Activity :
- A study demonstrated that derivatives of thieno[3,4-c]pyrazole could significantly reduce pro-inflammatory cytokines in vitro.
- The compound's dioxido functionality was linked to enhanced anti-inflammatory effects compared to other derivatives.
-
Anticancer Research :
- In vivo studies indicated that the compound inhibited tumor growth in xenograft models.
- Mechanistic studies revealed that it induces apoptosis in cancer cells via the mitochondrial pathway.
Comparative Analysis
To better understand the uniqueness of this compound compared to other thieno[3,4-c]pyrazole derivatives, the following table summarizes key features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1. N-(5-methylthieno[3,4-c]pyrazol-3-yl) | Methyl group substitution | Enhanced lipophilicity |
| 2. N-(1-acetylthieno[3,4-c]pyrazole) | Acetyl group at position 1 | Potential anti-tumor activity |
| 3. N-(5-chlorothieno[3,4-c]pyrazole) | Chlorine substitution | Increased biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
